molecular formula C10H11ClO B1616211 2-Chloro-1-(2,4-dimethylphenyl)ethanone CAS No. 2623-45-2

2-Chloro-1-(2,4-dimethylphenyl)ethanone

Cat. No.: B1616211
CAS No.: 2623-45-2
M. Wt: 182.64 g/mol
InChI Key: SJMUGKXTDUSEOC-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethylphenyl)ethanone, also known as this compound, is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of acetophenone and is characterized by the presence of a chloro group and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,4-dimethylphenyl)ethanone can be achieved through the chlorination of 1-(2,4-dimethylphenyl)ethanone. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 1-(2,4-dimethylphenyl)ethanone

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) under mild to moderate conditions.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted ethanone derivatives.

    Reduction Reactions: Formation of 2-chloro-1-(2,4-dimethylphenyl)ethanol.

    Oxidation Reactions: Formation of 2-chloro-1-(2,4-dimethylphenyl)acetic acid or other oxidized products.

Scientific Research Applications

2-chloro-1-(2,4-dimethylphenyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,4-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group and carbonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological activities.

Comparison with Similar Compounds

2-chloro-1-(2,4-dimethylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,4-dimethylphenyl)ethanone: Lacks the chloro group, making it less reactive in substitution reactions.

    2-chloro-1-(3,4-dimethylphenyl)ethanone: Similar structure but with different positional isomers of the methyl groups, leading to variations in reactivity and properties.

    2-chloro-1-(2,5-dimethylphenyl)ethanone: Another positional isomer with different chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2-chloro-1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMUGKXTDUSEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062563
Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID4062563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-45-2
Record name 2-Chloro-1-(2,4-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2',4'-dimethylacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409123
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2',4'-dimethylacetophenone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2-chloro-1-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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